2-(2,4-Dichlorophenoxy)ethylamine
Overview
Description
2-(2,4-Dichlorophenoxy)ethylamine is an organic compound with the chemical formula C8H9Cl2NO . It contains a total of 21 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .
Synthesis Analysis
A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Another study reported a novel synthesis of 2-(2,4-Dichlorophenoxy) triethylamine from 2,4 dichlorophenol with a yield of over 80% .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenoxy)ethylamine includes a six-membered aromatic ring, an aliphatic primary amine, and an aromatic ether .Scientific Research Applications
Plant Growth Regulation and Metabolism
2-(2,4-Dichlorophenoxy)ethylamine, also known as 2,4-D ethylamine, has been studied for its effects on plant growth and metabolism. In higher plants like peas and wheat, it's metabolized into various compounds including 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid (2,4-D), impacting plant growth processes (Nash, Smith, & Wain, 1968). This research highlights its role in plant growth regulation and its potential metabolic pathways in plant tissues.
Ethylene Release in Cotton
The application of 2,4-Dichlorophenoxyacetic acid, a related compound to 2-(2,4-Dichlorophenoxy)ethylamine, has been found to stimulate ethylene release in cotton plants. This reaction is not unique to 2,4-D but also occurs with native auxins like indolyl-3-acetic acid, indicating a broader response mechanism in plants (Morgan & Hall, 1964).
Somatic Embryogenesis in Carrot
Research on carrot somatic embryogenesis shows that 2,4-Dichlorophenoxyacetic acid, closely related to 2-(2,4-Dichlorophenoxy)ethylamine, can suppress the differentiation of cultured cells and cause a reversion of developing embryos to undifferentiated callus. This highlights its role in influencing cell differentiation and embryogenesis in plants (Robie & Minocha, 1989).
Herbicide Applications
Research has also focused on the use of 2,4-Dichlorophenoxyacetic acid as a herbicide, exploring its toxicity, residue, and environmental impact. While this is slightly outside the specific chemical of interest, it does provide context for its broader applications in agriculture and environmental studies (Lu Qi-yu, 2011).
Soil Microbial Populations and Biochemical Processes
Long-term applications of 2,4-Dichlorophenoxyacetic acid in soils have shown effects on soil microbial populations and biochemical processes, particularly in soils cultivated with maize and potatoes. This suggests an environmental impact of these compounds on microbial ecology and nutrient cycling in agricultural settings (Rai, 1992).
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWBXPGUWYWOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152614 | |
Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)ethylamine | |
CAS RN |
1199-28-6 | |
Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.